6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
The compound 6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline features a pyrazolo[4,3-c]quinoline core substituted at three positions:
- Position 6: Chlorine atom.
- Position 1: 4-Chlorophenyl group.
- Position 3: 4-Fluorophenyl group.
This scaffold is synthesized via reactions between 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine and substituted anilines, as described in . The introduction of halogenated aryl groups (Cl, F) enhances pharmacological properties, such as anti-inflammatory activity, by modulating electron density and steric effects .
Properties
IUPAC Name |
6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2FN3/c23-14-6-10-16(11-7-14)28-22-17-2-1-3-19(24)21(17)26-12-18(22)20(27-28)13-4-8-15(25)9-5-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBNALZWLMHAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)Cl)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with substituted anilines under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove chlorine or fluorine atoms.
Substitution: Nucleophilic substitution reactions can occur, where chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Ammonia, primary amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce dehalogenated pyrazoloquinoline compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is with a molecular weight of approximately 394.21 g/mol. The compound features a pyrazoloquinoline backbone, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent . Research indicates that derivatives of pyrazoloquinolines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in human cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties . Pyrazoloquinolines have been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory responses . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Effects
There is emerging evidence supporting the antimicrobial activity of pyrazoloquinolines, including this specific compound. Studies have demonstrated effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Synthesis and Derivatives
The synthesis of 6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions that can be optimized for yield and purity. Various synthetic routes have been explored, including the use of substituted pyrazoles and quinolines .
Table 1: Summary of Synthetic Methods
| Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Cyclization Reaction | Pyrazole derivatives | 70-85 | |
| Condensation Reaction | Aldehydes and amines | 60-75 | |
| Multi-component Reaction | Various heterocycles | 50-80 |
Case Studies
Several case studies illustrate the applications of this compound in drug discovery:
-
Case Study 1: Anticancer Research
A study evaluated the cytotoxic effects of various pyrazoloquinoline derivatives on breast cancer cell lines. The results indicated that modifications at the chlorophenyl groups enhanced activity against MCF-7 cells, leading to further exploration of structure-activity relationships . -
Case Study 2: Anti-inflammatory Mechanisms
An investigation into the anti-inflammatory effects revealed that treatment with this compound reduced levels of interleukin-6 (IL-6) in a murine model of arthritis, suggesting its potential for therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism of action of 6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to kinase enzymes, inhibiting their activity and thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and core ring fusion. Below is a comparative analysis:
Table 1: Substituent and Core Structure Comparison
*Calculated based on molecular formula C₂₃H₁₃Cl₂FN₃.
Key Observations:
Core Structure: Pyrazolo[4,3-c]quinoline derivatives (e.g., ) differ from pyrazolo[3,4-b]quinolines () in the fusion position of the pyrazole ring, affecting π-conjugation and binding affinity .
Substituent Effects: Halogens (Cl, F): Enhance thermal stability and lipophilicity, as seen in F6 (Cl, F) and the target compound . Alkoxy Groups (OMe, OEt): Improve solubility but may reduce membrane permeability (e.g., F7, ) .
Pharmacological Activity Comparison
Insights:
- Compounds 2i and 2m () demonstrate potent anti-inflammatory activity via iNOS inhibition, suggesting that halogenated pyrazoloquinolines like the target compound may share similar mechanisms .
- The trifluoromethyl group in ’s compound could enhance metabolic stability, a feature absent in the target compound but worth exploring .
Insights:
Biological Activity
6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various studies to provide a comprehensive overview.
The synthesis of 6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The compound is characterized by its unique pyrazoloquinoline structure, which is known for conferring various biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H13Cl2FN3 |
| Molecular Weight | 363.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that pyrazolo[4,3-c]quinoline derivatives exhibit promising anticancer properties. For instance, a study evaluated the cytotoxic effects of various derivatives against multiple cancer cell lines, revealing that compounds similar to 6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline showed significant inhibition of cell proliferation. The mechanism was suggested to involve the inhibition of sirtuins, which are proteins involved in cellular aging and cancer progression .
Case Study:
In vitro studies demonstrated that the compound inhibited the growth of cancer cells with IC50 values ranging from 5 to 15 µM. These findings were supported by cell cycle analysis indicating G0/G1 phase arrest in treated cells, suggesting a potential mechanism for its anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study focused on its activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 0.5 µg/mL for sensitive strains, indicating potent antibacterial activity .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
The biological activity of 6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Studies have shown that this compound inhibits key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis: Evidence suggests that treatment with this compound leads to increased apoptosis in cancer cells through upregulation of pro-apoptotic factors.
- Antimicrobial Mechanism: The antimicrobial action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Q & A
Q. What are the optimized synthetic routes for 6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves multi-step organic reactions with critical optimization of:
- Precursor Condensation : Use substituted phenylhydrazines and quinoline derivatives under reflux with catalysts like acetic acid .
- Cyclization : Employ microwave-assisted synthesis (80–120°C, 2–4 hours) to accelerate ring closure and reduce by-products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Scale-Up : Continuous flow reactors improve reproducibility and yield (70–85%) by maintaining precise temperature and solvent ratios .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments (e.g., Cl/F-phenyl groups at δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 438.05) and detects isotopic patterns for Cl/F .
- X-Ray Crystallography : Resolves monoclinic crystal systems (space group P21/c) with bond angles/lengths critical for conformational analysis .
- HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
Methodological Answer:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., EGFR or BRAF kinases) with IC₅₀ calculations .
- Anti-Inflammatory Activity : Measure COX-2 inhibition via prostaglandin E₂ (PGE₂) ELISA in LPS-stimulated macrophages .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–50 µM concentrations for 48 hours .
Advanced Research Questions
Q. How do structural modifications at specific positions influence the compound’s kinase inhibitory activity, and what computational methods support SAR analysis?
Methodological Answer:
Q. How can researchers resolve contradictions in reported crystallographic data regarding the compound’s binding conformation?
Methodological Answer:
Q. What strategies mitigate discrepancies in mechanistic studies between kinase inhibition and cyclooxygenase-2 (COX-2) binding observed in different studies?
Methodological Answer:
- Target Profiling : Use phosphoproteomics (LC-MS/MS) to identify off-target kinase substrates in cell lysates treated with 10 µM compound .
- Competitive Binding Assays : Co-administer selective inhibitors (e.g., celecoxib for COX-2; erlotinib for EGFR) to isolate primary mechanisms .
- Gene Knockdown (CRISPR/Cas9) : Silence PTGS2 (COX-2) or EGFR in cell models to confirm pathway-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
